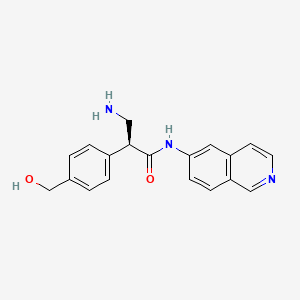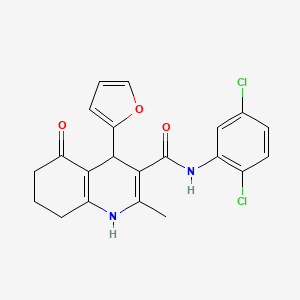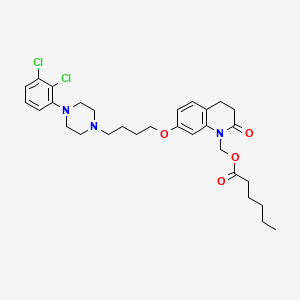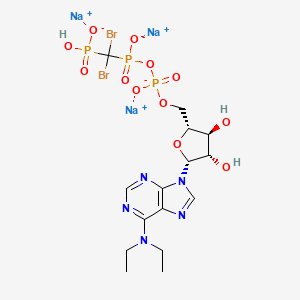![molecular formula C19H16ClF3N4O2 B605633 4-[5-[2-(4-Chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-1,2,4-triazol-3-yl]-3-fluorobenzamide CAS No. 1204178-50-6](/img/structure/B605633.png)
4-[5-[2-(4-Chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-1,2,4-triazol-3-yl]-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ASP3662 is a novel potent and selective inhibitor of 11β-hsd1
Applications De Recherche Scientifique
Synthesis and Imaging Studies
- Livni et al. (1992) explored the synthesis of a fluconazole derivative, used for imaging studies in rabbits via positron emission tomography (PET). This research highlights the application of fluconazole derivatives in imaging and pharmacokinetic studies.
Antimicrobial Properties
- Desai, Rajpara, & Joshi (2013) focused on synthesizing fluoro-benzamides with promising antimicrobial properties, indicating the potential of such compounds in fighting bacterial and fungal infections.
Process Development in Antifungal Agents
- Butters et al. (2001) discussed the synthesis process of voriconazole, an antifungal agent, underlining the relevance of triazole derivatives in developing novel therapeutics.
Inhibitory Activity Studies
- Bekircan, Ülker, & Menteşe (2015) investigated the inhibitory activities of novel synthesized compounds, including triazole derivatives, against lipase and α-glucosidase enzymes.
Structural Analysis and Molecular Interactions
- Ahmed et al. (2020) conducted a study on triazole derivatives, analyzing their molecular structures and interactions. This research is pivotal in understanding the chemical behavior of such compounds.
Herbicidal Activity
- Zuo et al. (2013) developed novel triazole derivatives as inhibitors for protoporphyrinogen oxidase, demonstrating their use in agricultural applications as herbicides.
X-ray Diffraction Studies
- Karayel et al. (2015) utilized X-ray diffraction to study the crystal structures of antioxidant triazolyl-benzimidazole compounds, contributing to the understanding of their molecular configurations.
Diuretic Potential Analysis
- Kravchenko (2018) explored the diuretic activities of 1,2,4-triazole derivatives, highlighting their potential therapeutic applications.
Antimicrobial Synthesis
- Bektaş et al. (2007) synthesized novel triazole derivatives and assessed their antimicrobial activities, emphasizing the role of such compounds in combating microbial infections.
NMR and DFT Studies
- Karayel et al. (2019) conducted NMR and DFT studies on benzimidazole derivatives to understand their molecular behavior and properties.
Analgesic Potential
- Zaheer et al. (2021) developed triazole derivatives and tested their analgesic properties in vivo, demonstrating their potential in pain management.
Structural Characterization
- Kariuki, Abdel-Wahab, & El‐Hiti (2021) synthesized and characterized the structures of thiazole derivatives, adding to the understanding of their chemical nature.
Radiochemical Synthesis
- Erlandsson et al. (2008) developed fluoroethyl-labelled compounds for PET imaging, underlining the application of such compounds in diagnostic imaging.
Tyrosinase Activity Inhibition
- Yu et al. (2015) synthesized Schiff’s base derivatives from triazole and studied their inhibitory effects on tyrosinase activity, relevant for therapeutic applications.
Receptor Antagonism for Clinical Use
- Harrison et al. (2001) developed a water-soluble neurokinin-1 receptor antagonist, highlighting its potential in treating emesis and depression.
Diabetes Treatment Research
- Koike et al. (2019) synthesized novel triazole derivatives as inhibitors for diabetes treatment, indicating their role in therapeutic applications.
Protoporphyrinogen Oxidase Inhibitors
- Li et al. (2005) studied the structures of protoporphyrinogen IX oxidase inhibitors, contributing to the field of agricultural chemistry.
Herbicide Synthesis
- Fan et al. (2015) developed a new synthetic method for the herbicide carfentrazone-ethyl, demonstrating the application of triazole derivatives in agriculture.
Propriétés
Numéro CAS |
1204178-50-6 |
|---|---|
Nom du produit |
4-[5-[2-(4-Chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-1,2,4-triazol-3-yl]-3-fluorobenzamide |
Formule moléculaire |
C19H16ClF3N4O2 |
Poids moléculaire |
424.8082 |
Nom IUPAC |
4-[5-[2-(4-chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-1,2,4-triazol-3-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C19H16ClF3N4O2/c1-19(2,29-15-13(22)7-10(20)8-14(15)23)18-26-25-17(27(18)3)11-5-4-9(16(24)28)6-12(11)21/h4-8H,1-3H3,(H2,24,28) |
Clé InChI |
CMQOKZCYVZFZLZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=NN=C(N1C)C2=C(C=C(C=C2)C(=O)N)F)OC3=C(C=C(C=C3F)Cl)F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ASP3662; ASP 3662; ASP-3662 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B605551.png)

![(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B605555.png)
![N-[(2R,3S,4S,4aS,8aS)-4-(3,5-dihydroxybenzoyl)-3,4a,8,8-tetramethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]pyridine-3-carboxamide](/img/structure/B605556.png)



![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)
![(2S,4R)-N-((S)-3-(4-((4-(((1r,3r)-3-(3-Chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)carbamoyl)phenyl)ethynyl)-[1,4'-bipiperidin]-1'-yl)-1-(4-(4-methylthiazol-5-yl)phenyl)-3-oxopropyl)-1-((S)-2-(1-fluorocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B605567.png)


